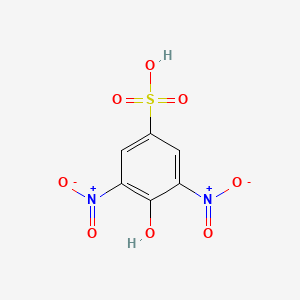

4-Hydroxy-3,5-dinitrobenzenesulphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLQEAMJQIBMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986590 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67329-16-2 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67329-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dinitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Aromatic Sulfonic Acids Chemistry

The study of aromatic sulfonic acids is a cornerstone of modern organic chemistry, with roots tracing back to the 19th century. The development of sulfonation techniques, the process of attaching a sulfonic acid group to an aromatic ring, was a significant achievement that unlocked new synthetic pathways. doubtnut.com Aromatic sulfonic acids are typically prepared by treating an aromatic compound with concentrated sulfuric acid, often with the addition of sulfur trioxide (oleum). doubtnut.com

Historically, these compounds proved to be exceptionally versatile. They served as crucial intermediates in the synthesis of phenols and other derivatives. doubtnut.com For instance, an early industrial method for producing phenol (B47542) involved the base-catalyzed hydrolysis of benzenesulfonic acid. The introduction of the sulfonic acid group, which could later be replaced, provided a level of synthetic control that was previously unattainable. Over the years, the applications of aromatic sulfonic acids have expanded dramatically, forming the basis for the production of detergents, water-soluble dyes, and sulfonamide pharmaceuticals. doubtnut.com

Structural Significance and Reactivity Potential of Nitro Substituted Phenolic Sulfonic Acids

The reactivity of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid is governed by the electronic interplay of its constituent functional groups. The benzene (B151609) ring is substituted with both activating and deactivating groups, creating a nuanced reactivity profile.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group in electrophilic aromatic substitution. It donates electron density to the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. chemicalbook.com

Nitro (-NO2) and Sulphonic Acid (-SO3H) Groups: In contrast, the nitro and sulphonic acid groups are strong deactivating groups. They are highly electronegative and withdraw electron density from the benzene ring, making electrophilic substitution more difficult. These groups direct incoming electrophiles to the meta position relative to themselves.

In this compound, the hydroxyl group is located at position 1, the nitro groups at positions 3 and 5, and the sulfonic acid group at position 4. The powerful activating effect of the hydroxyl group is significantly tempered by the presence of three strong electron-withdrawing groups. This electronic structure suggests that the compound would be less reactive towards further electrophilic substitution than phenol (B47542) itself. The existing substitution pattern, with the positions ortho and para to the hydroxyl group already occupied or sterically hindered, further influences its reactivity. The compound's high acidity is another key feature, stemming from both the sulfonic acid group and the increased acidity of the phenolic proton due to the electron-withdrawing nitro groups.

Current Research Landscape and Academic Importance of 4 Hydroxy 3,5 Dinitrobenzenesulphonic Acid

A review of the current scientific literature indicates that 4-Hydroxy-3,5-dinitrobenzenesulphonic acid is not a subject of extensive, dedicated research. Its academic importance appears to lie primarily in its role as a potential chemical intermediate. Compounds with similar structures, such as other nitrated phenols and aromatic sulfonic acids, are well-established as precursors in the synthesis of dyes, pharmaceuticals, and explosives. pinpools.comstackexchange.com

For example, the synthesis of picric acid (2,4,6-trinitrophenol) involves the nitration of phenol (B47542). A common method to control this highly exothermic reaction and improve yield is to first sulfonate the phenol to produce 4-hydroxybenzenesulfonic acid, which is then nitrated. stackexchange.comresearchgate.net During this subsequent nitration step, it is conceivable that this compound could be formed as an intermediate before the sulfonic acid group is replaced by a third nitro group. However, specific studies isolating and characterizing this compound as a key intermediate in this or other synthetic processes are not prominent in available research. Its commercial availability from chemical suppliers suggests its use in niche synthetic applications or as a reference compound.

Interdisciplinary Relevance in Contemporary Chemical Sciences

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these techniques provide a detailed fingerprint of its constituent chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

O-H Stretching: A broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group, likely broadened due to hydrogen bonding.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

N-O Stretching (Nitro Groups): Strong asymmetric and symmetric stretching vibrations of the nitro (-NO₂) groups are predicted to appear in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

S=O Stretching (Sulphonic Acid Group): Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulphonic acid (-SO₃H) group are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

C=C Stretching (Aromatic Ring): Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene ring.

S-O Stretching (Sulphonic Acid Group): This absorption is typically observed in the 700-600 cm⁻¹ range.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| Hydroxyl (-OH) | 3600-3200 (broad) |

| Aromatic C-H | >3000 |

| Nitro (-NO₂) | 1550-1500 (asymmetric), 1350-1300 (symmetric) |

| Sulphonic Acid (-SO₃H) | 1250-1120 (asymmetric S=O), 1080-1010 (symmetric S=O), 700-600 (S-O) |

| Aromatic C=C | 1600-1450 |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum for the closely related compound, 4-Hydroxy-3,5-dinitrobenzoic acid, shows characteristic peaks that can be used to infer the likely Raman shifts for this compound. spectrabase.com The symmetric stretching of the nitro groups, for instance, is expected to produce a strong Raman band. The aromatic ring vibrations would also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The key expected signals are:

Aromatic Proton: The two equivalent protons on the benzene ring (at positions 2 and 6) are expected to appear as a single singlet in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shift would be influenced by the electron-withdrawing effects of the two nitro groups and the sulphonic acid group, and the electron-donating effect of the hydroxyl group. For comparison, in 4,5-dihydroxybenzene-1,3-disulfonic acid, the aromatic protons appear as singlets at δ 7.20 ppm and δ 7.50 ppm. researchgate.net

Hydroxyl Proton: A broad singlet corresponding to the hydroxyl proton is also expected, though its chemical shift can vary significantly depending on the solvent and concentration.

Sulphonic Acid Proton: The acidic proton of the sulphonic acid group would also produce a signal, which is often broad and may exchange with residual water in the solvent.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry of the compound, four distinct carbon signals are anticipated:

C1 (Carbon bearing the -OH group): This carbon is expected to have a chemical shift in the range of δ 150-160 ppm.

C2 and C6 (Carbons bearing the aromatic protons): These equivalent carbons will produce a single signal.

C3 and C5 (Carbons bearing the -NO₂ groups): These equivalent carbons will also give rise to a single signal.

C4 (Carbon bearing the -SO₃H group): The chemical shift of this carbon will be influenced by the sulphonic acid group.

Predicting the exact chemical shifts without experimental data is challenging. However, data from similar compounds, such as 4-Hydroxy-3-nitrobenzoic acid, can provide a general idea of the expected regions for these signals. chemicalbook.com

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C1 (-OH) | 150-160 |

| C2/C6 (-H) | 120-140 |

| C3/C5 (-NO₂) | 130-150 |

| C4 (-SO₃H) | 140-155 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the signals of the directly attached carbon atoms. For this compound, it would show a correlation between the aromatic proton signal and the C2/C6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial in confirming the positions of the substituents on the benzene ring. For example, correlations would be expected between the aromatic protons and the C1, C3/C5, and C4 carbons.

COSY (Correlation Spectroscopy): While less informative for this specific molecule due to the single aromatic proton environment, in more complex analogues, COSY would be used to identify proton-proton coupling networks.

These advanced NMR techniques, used in combination, would provide an unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of fragment ions, it provides a detailed fingerprint of a molecule's composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an unambiguous elemental composition to a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₆H₄N₂O₉S. This calculated value serves as a benchmark for experimental HRMS measurements, which can confirm the compound's identity by matching the measured mass to the theoretical mass within a very low margin of error (typically <5 ppm). This level of accuracy allows for differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Molecular Formula and Exact Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₂O₉S |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies for this compound are not extensively detailed in the literature, the fragmentation pathways can be predicted based on the known behavior of nitroaromatic and sulfonic acid compounds. nih.govnih.gov

Upon ionization, typically forming the [M-H]⁻ ion in negative ion mode, the molecule would be expected to fragment through characteristic losses of its functional groups. The most labile groups, the nitro (-NO₂) and sulphonic acid (-SO₃H) moieties, are likely to be lost first. Common fragmentation pathways would include the loss of a nitro group (a loss of 46 Da), the sulphonic acid group as SO₃ (a loss of 80 Da), or the entire sulphonic acid as HSO₃ (a loss of 81 Da). Subsequent fragmentation could involve further losses of the remaining functional groups or cleavage of the aromatic ring itself under higher energy conditions. The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻, m/z 278.9565)

| Proposed Fragment Ion | Molecular Formula of Fragment | Mass Loss (Da) | Calculated m/z of Fragment |

|---|---|---|---|

| [M-H-NO₂]⁻ | C₆H₂NO₇S⁻ | 46.0055 | 232.9510 |

| [M-H-SO₃]⁻ | C₆H₃N₂O₆⁻ | 79.9568 | 198.9997 |

| [M-H-HSO₃]⁻ | C₆H₂N₂O₆²⁻ | 80.9646 | 197.9919 |

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal's architecture.

A comprehensive review of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound or its simple salts. Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. mdpi.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, allowing for the precise determination of atomic positions, bond lengths, and angles. researchgate.netnih.gov Obtaining suitable single crystals is often the most challenging step in this process.

Although a specific crystal structure is not available for this compound, the potential for extensive intermolecular interactions can be inferred from its molecular structure. The molecule contains several functional groups that are strong hydrogen bond donors and acceptors. nih.gov

Without experimental crystallographic data, the specific crystal packing arrangement of this compound cannot be described. The packing would be a direct consequence of the hydrogen bonding and other intermolecular forces, which would seek to achieve the most thermodynamically stable arrangement.

The phenomenon of polymorphism, the ability of a substance to crystallize into two or more different crystal structures, is common among rigid organic molecules like nitroaromatic compounds. mdpi.commdpi.com Different polymorphs arise from different arrangements or conformations of the molecules in the crystal lattice and can have distinct physical properties, such as melting point, solubility, and stability. youtube.com Given the molecule's functional group diversity and potential for varied intermolecular interactions, it is plausible that this compound could exhibit polymorphism under different crystallization conditions, though no specific polymorphs have been reported in the reviewed literature.

Acid-Base Properties and Proton Transfer Mechanisms in Solution

The chemical behavior of this compound in solution is fundamentally dictated by its acid-base properties. This aromatic compound possesses two acidic protons: one from the sulfonic acid group (-SO₃H) and another from the phenolic hydroxyl group (-OH). The presence of two strongly electron-withdrawing nitro groups (-NO₂) at the ortho positions to the hydroxyl group and meta to the sulfonic acid group significantly influences the acidity of both functional groups.

The sulfonic acid group is inherently a strong acid. For comparison, the pKa of benzenesulfonic acid is approximately -2.8. The sulfonic acid group in this compound is expected to be a very strong acid, likely with a pKa value in a similar range, leading to essentially complete dissociation in aqueous solution to yield the corresponding sulfonate anion and a proton.

The acidity of the phenolic hydroxyl group is dramatically increased compared to phenol (B47542) (pKa ≈ 10) due to the presence of the two nitro groups and the sulfonate group. Electron-withdrawing groups stabilize the phenoxide anion formed upon deprotonation through resonance and inductive effects, thereby facilitating the release of the proton. The two nitro groups at the ortho and para positions can delocalize the negative charge of the phenoxide ion effectively. For instance, the pKa of 2,4-dinitrophenol (B41442) is approximately 4.1, and the pKa of 2,4,6-trinitrophenol (picric acid) is about 0.38. Given the presence of two nitro groups and a sulfonate group (a strongly electron-withdrawing group), the pKa of the phenolic hydroxyl group in this compound is expected to be very low, indicating that it is a considerably strong acid.

Proton transfer mechanisms in solution for this compound would primarily involve the transfer of the phenolic proton, as the sulfonic acid proton is already dissociated. In an aqueous environment, the proton transfer from the hydroxyl group to a water molecule is a rapid, diffusion-controlled process. The mechanism can be described as a Grotthuss-type mechanism, where a proton is shuttled through a network of hydrogen-bonded water molecules. The rate of this proton transfer is influenced by factors such as temperature, solvent polarity, and the presence of other proton acceptors or donors.

Table 1: Comparison of pKa Values for Phenol and Substituted Phenols

| Compound | pKa |

|---|---|

| Phenol | ~10.0 |

| 4-Nitrophenol | 7.15 |

| 2,4-Dinitrophenol | 4.11 |

| 2,4,6-Trinitrophenol | 0.38 |

| This compound (Phenolic OH) | Estimated < 1 |

Note: The pKa value for this compound is an estimate based on the effects of the electron-withdrawing substituents.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nitrobenzene (B124822) Scaffold

The reactivity of the aromatic ring in this compound towards substitution reactions is heavily influenced by the existing substituents. The hydroxyl (-OH), sulfonic acid (-SO₃H), and two nitro (-NO₂) groups collectively determine the regioselectivity and the rate of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The benzene ring in this compound is severely deactivated towards electrophilic aromatic substitution. All three types of substituents—hydroxyl, nitro, and sulfonic acid—are electron-withdrawing to varying degrees, with the nitro and sulfonic acid groups being particularly strong deactivators. The hydroxyl group is an activating, ortho-, para-director; however, its activating effect is overwhelmed by the powerful deactivating effects of the two nitro groups and the sulfonic acid group. The nitro and sulfonic acid groups are meta-directing.

Considering the directing effects of all substituents, any potential electrophilic attack would be directed to the remaining unsubstituted carbon atom on the ring (position 2 or 6 relative to the hydroxyl group). However, due to the extreme deactivation of the ring, forcing conditions would be required for any electrophilic substitution to occur, and the yields would likely be very low.

Nucleophilic Aromatic Substitution:

In contrast to its inertness towards electrophiles, the aromatic ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro and sulfonic acid groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile.

The positions ortho and para to the nitro groups are the most activated sites for nucleophilic attack. In this molecule, the carbon atoms bearing the nitro groups (positions 3 and 5) and the hydroxyl group (position 4) are potential sites. However, the hydroxyl group is a poor leaving group. The nitro groups themselves can potentially be displaced by strong nucleophiles under certain conditions, although this is less common than displacement of a halide. If a leaving group were present at one of the other positions, it would be readily displaced by a nucleophile.

Reduction Reactions of Nitro Groups and Their Selective Transformation

The two nitro groups on the aromatic ring of this compound can be reduced to amino groups (-NH₂) using a variety of reducing agents. The reduction of nitroarenes is a well-established transformation in organic synthesis.

Commonly used reagents for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally very effective but may also reduce other functional groups if present.

Metal/Acid Combinations: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S).

Selective Transformation:

The selective reduction of one nitro group in a dinitro compound can be challenging but is often achievable by careful choice of reagents and reaction conditions. The reactivity of the two nitro groups in this compound is likely to be very similar due to the symmetrical nature of their substitution pattern relative to the other groups.

However, subtle differences in the steric and electronic environment might allow for some degree of selectivity. Reagents like sodium sulfide or ammonium sulfide are known to be effective for the selective reduction of one nitro group in dinitroarenes. The mechanism is thought to involve the formation of a nitroso intermediate. The less sterically hindered nitro group is often reduced preferentially. In this molecule, both nitro groups are in equivalent steric environments.

Complete reduction of both nitro groups would lead to the formation of 4-hydroxy-3,5-diaminobenzenesulphonic acid.

Table 2: Common Reagents for Nitro Group Reduction and Their General Selectivity

| Reagent | Conditions | General Selectivity |

|---|---|---|

| H₂/Pd, Pt, or Ni | Varies (pressure, temp.) | High efficiency, can reduce other groups |

| Fe/HCl | Reflux | Good for aromatic nitro groups |

| SnCl₂/HCl | Room temperature | Mild, often chemoselective |

| Na₂S or (NH₄)₂S | Varies | Can be used for selective reduction of one nitro group |

Oxidation Reactions and Pathways Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation, although the reaction is influenced by the electron-withdrawing substituents on the ring. Phenols can be oxidized to a variety of products, including quinones, depending on the oxidant and reaction conditions.

The presence of the strongly deactivating nitro and sulfonate groups makes the benzene ring electron-deficient. This can make the oxidation of the hydroxyl group more difficult compared to phenol itself, as the electron density on the oxygen atom is reduced.

However, under strong oxidizing conditions, the phenolic ring can be cleaved. Common oxidizing agents for phenols include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Fremy's salt (potassium nitrosodisulfonate)

Oxygen or air, often in the presence of a catalyst

The oxidation of phenols often proceeds via a phenoxy radical intermediate. The stability of this radical will influence the course of the reaction. The electron-withdrawing groups on the ring of this compound would destabilize a phenoxy radical, potentially leading to different reaction pathways compared to simple phenols. It is plausible that under harsh oxidative conditions, degradation of the aromatic ring could occur.

Mechanistic Investigations of Organic Transformations Catalyzed by this compound

This compound possesses a very strong Brønsted acidic proton in its sulfonic acid group. This makes it a potential candidate for use as a Brønsted acid catalyst in various organic transformations. Aromatic sulfonic acids, such as p-toluenesulfonic acid, are commonly used as strong acid catalysts that are soluble in organic solvents.

The catalytic activity of this compound would stem from its ability to protonate substrates, thereby activating them towards nucleophilic attack. Examples of reactions that are often catalyzed by Brønsted acids include:

Esterification reactions

Acetal formation

Friedel-Crafts alkylation and acylation

Rearrangement reactions

The effectiveness of this compound as a catalyst would depend on its acidity, solubility in the reaction medium, and potential side reactions involving its other functional groups. The strong electron-withdrawing groups enhance the acidity of the sulfonic acid, which could lead to higher catalytic activity compared to less substituted aromatic sulfonic acids.

The study of reaction kinetics for a transformation catalyzed by this compound would provide valuable insights into the reaction mechanism. A typical kinetic study would involve measuring the reaction rate as a function of the concentrations of the reactants and the catalyst. This can help to determine the rate law for the reaction, which in turn provides information about the species involved in the rate-determining step.

For a Brønsted acid-catalyzed reaction, the rate is often proportional to the concentration of the protonated substrate. The rate constant would be influenced by the strength of the acid catalyst.

Transition state analysis, often performed using computational chemistry methods, can provide a detailed picture of the reaction pathway at the molecular level. For a reaction catalyzed by this compound, theoretical calculations could be used to:

Determine the structure of the transition state for the rate-determining step.

Calculate the activation energy of the reaction.

Understand the role of the catalyst in stabilizing the transition state.

For example, in an acid-catalyzed esterification, the catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Transition state analysis would focus on the structure and energy of the tetrahedral intermediate and the transition states leading to and from it.

Computational and Theoretical Investigations of 4 Hydroxy 3,5 Dinitrobenzenesulphonic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure, spectroscopic properties, and reaction mechanisms of molecules. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule. For a molecule like 4-hydroxy-3,5-dinitrobenzenesulphonic acid, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to balance computational cost and accuracy.

The electronic structure of this compound is dictated by the interplay of its functional groups attached to the benzene (B151609) ring. The nitro (-NO₂) and sulphonic acid (-SO₃H) groups are strong electron-withdrawing groups, while the hydroxyl (-OH) group is an electron-donating group. This substitution pattern leads to a significant polarization of the aromatic ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydroxyl group, while the LUMO is anticipated to be concentrated on the electron-deficient nitro groups. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the positions influenced by the nitro groups and electrophilic attack at the hydroxyl-bearing carbon.

Table 1: Illustrative Frontier Orbital Data and Quantum Chemical Descriptors (Note: These are representative values based on similar aromatic nitro compounds, as specific data for this compound is not readily available in the cited literature.)

| Parameter | Value (Illustrative) | Significance |

| EHOMO | -7.5 eV | Electron-donating ability |

| ELUMO | -3.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.3 eV | Chemical reactivity and stability |

| Ionization Potential (I) | 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 3.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | 5.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.15 eV | Resistance to change in electron configuration |

These descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. researchgate.netnih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The calculated shifts for the aromatic protons and carbons of this compound would be influenced by the electronic environment created by the substituents. For instance, the aromatic proton situated between the two nitro groups would be expected to have a significant downfield shift due to the strong deshielding effect.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. ijert.org The predicted IR spectrum would show characteristic bands for the O-H stretch of the hydroxyl group, asymmetric and symmetric N-O stretches of the nitro groups, and the S=O and S-O stretches of the sulphonic acid group. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. nih.gov The calculations can identify the specific molecular orbitals involved in the electronic excitations, such as π → π* and n → π* transitions, which are characteristic of aromatic compounds with chromophoric groups like -NO₂.

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is illustrative, showing typical agreement for similar compounds.)

| Vibrational Mode | Calculated (Scaled) | Experimental (Typical) |

| O-H stretch | 3450 | 3460 |

| C-H aromatic stretch | 3110 | 3105 |

| NO₂ asymmetric stretch | 1550 | 1560 |

| NO₂ symmetric stretch | 1340 | 1345 |

| S=O stretch | 1250 | 1260 |

Computational methods can map out the potential energy surface for a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This analysis is vital for understanding reaction mechanisms and kinetics.

For this compound, a key transformation of interest could be its deprotonation or its involvement in electrophilic/nucleophilic substitution reactions. DFT calculations can be used to:

Locate Transition States: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation barrier for the reaction.

Follow the Reaction Coordinate: Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products.

For example, studying the deprotonation of the sulphonic acid group versus the phenolic hydroxyl group would involve calculating the energies of the respective conjugate bases and the transition states for proton transfer to a solvent molecule. Such studies would provide insight into the compound's acidity and the relative stability of its anionic forms.

Molecular Modeling and Simulation Approaches

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the behavior of molecules over time, including their conformational dynamics and interactions with their environment.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape.

The primary sources of conformational flexibility in this molecule are the rotations around the C-S bond of the sulphonic acid group and the C-O bond of the hydroxyl group. MD simulations, performed in various solvents, could reveal:

The preferred orientations (dihedral angles) of the -SO₃H and -OH groups relative to the benzene ring.

The dynamics of intramolecular and intermolecular hydrogen bonding involving these groups and solvent molecules.

The results from MD simulations can be analyzed to generate probability distributions of key dihedral angles, providing a picture of the dominant conformations in solution.

Monte Carlo (MC) simulations offer another powerful method for exploring the conformational space of a molecule. nih.gov Instead of following a deterministic trajectory like MD, MC methods generate new conformations by making random changes to the current geometry (e.g., rotating a bond) and accepting or rejecting the new conformation based on its energy.

MC simulations are particularly useful for:

Efficient Conformational Sampling: They can sometimes overcome high energy barriers more easily than MD, potentially leading to a more comprehensive exploration of the conformational space.

Finding Global Minima: By sampling a wide range of conformations, MC methods can help identify the lowest-energy structure of the molecule.

For this compound, MC simulations could be used to systematically explore the rotational possibilities of the sulphonic acid and hydroxyl groups to identify all stable conformers and their relative energies. This information is crucial for understanding which shapes the molecule is likely to adopt and how its conformation might influence its reactivity and interactions with other molecules.

Energy Minimization and Potential Energy Surface Exploration

Computational chemistry provides powerful tools for understanding the structural and energetic properties of molecules such as this compound. Energy minimization and potential energy surface (PES) exploration are fundamental to these investigations, offering insights into molecular stability and conformational preferences.

Energy minimization, also known as geometry optimization, is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. This stable arrangement is referred to as the equilibrium geometry. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized structure represents the most probable conformation of the molecule in the gas phase.

The potential energy surface is a multidimensional mathematical landscape that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify not only the global energy minimum (the most stable conformer) but also local energy minima (other stable, but less favorable, conformers) and the transition states that connect them. This exploration is crucial for understanding the molecule's flexibility and the energy barriers to conformational changes, such as the rotation of the hydroxyl, nitro, and sulphonic acid groups.

For this compound, a PES scan could be performed by systematically rotating specific dihedral angles, for instance, the C-O bond of the hydroxyl group or the C-S bond of the sulphonic acid group, while allowing the rest of the molecule to relax. The energy changes during these rotations would reveal the energetic costs of moving from one conformation to another.

A hypothetical energy profile for the rotation of the hydroxyl group in this compound is presented in the table below. This illustrates how the energy of the molecule might change as the H-O-C-C dihedral angle is varied, with 0° representing the lowest energy conformation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 0.75 |

| 60 | 2.50 |

| 90 | 4.00 |

| 120 | 2.50 |

| 150 | 0.75 |

| 180 | 0.10 |

This table is generated based on theoretical principles of conformational analysis and does not represent experimentally verified data for this specific molecule.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their chemical reactivity or physical properties. These models are built on the principle that the structure of a molecule dictates its behavior.

For this compound, QSPR models could be developed to predict its reactivity in various chemical environments. This would involve calculating a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once a comprehensive set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that links these descriptors to an experimentally determined measure of reactivity, such as a reaction rate constant. Such a model could then be used to predict the reactivity of this compound without the need for further experiments. For example, a QSPR model could predict its acidity (pKa) based on descriptors related to the electronic effects of the nitro and sulphonic acid groups.

Computational methods can also be employed to predict the material properties of this compound. By simulating the molecule in the solid state, it is possible to predict properties such as crystal density, melting point, and solubility. These predictions are often based on the molecule's optimized geometry and intermolecular interaction energies. For instance, strong intermolecular interactions, such as hydrogen bonding, would suggest a higher melting point and potentially lower solubility in non-polar solvents.

Intermolecular Interaction Analysis using Computational Tools

The way molecules interact with each other in the solid state is crucial for determining the macroscopic properties of a material. Computational tools provide a detailed picture of these non-covalent interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface that is unique for each molecule within a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. mdpi.com

For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. nih.gov

The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot. researchgate.netnih.gov This plot shows the distribution of intermolecular contacts, with different types of interactions appearing in characteristic regions of the plot. researchgate.netnih.gov For this compound, the fingerprint plot would likely reveal significant contributions from O···H contacts, corresponding to hydrogen bonding involving the hydroxyl, nitro, and sulphonic acid groups. nih.gov Other important contacts would likely include H···H, C···H, and O···O interactions.

A hypothetical breakdown of the intermolecular contacts for this compound, as would be derived from a fingerprint plot, is shown in the table below.

| Contact Type | Percentage Contribution (%) |

| O···H / H···O | 45.5 |

| H···H | 25.0 |

| C···H / H···C | 12.5 |

| O···O | 8.0 |

| N···O / O···N | 5.0 |

| Other | 4.0 |

This table is a hypothetical representation of the types of data that would be obtained from a Hirshfeld surface analysis and does not represent experimentally verified data.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization of electron density within a molecule and between interacting molecules. researchgate.net It provides a detailed picture of the bonding and anti-bonding interactions.

For this compound, NBO analysis could be used to quantify the strength of the intramolecular and intermolecular hydrogen bonds. researchgate.net This is achieved by examining the interaction between the lone pair orbital of the hydrogen bond acceptor (e.g., an oxygen atom in a nitro group) and the antibonding orbital of the hydrogen bond donor (e.g., the O-H bond of the hydroxyl group). The energy of this interaction, known as the second-order perturbation energy (E(2)), is a measure of the strength of the hydrogen bond.

A hypothetical E(2) analysis for a potential intermolecular hydrogen bond in a dimer of this compound is presented in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) of SO3H | σ(O-H) of OH | 15.2 |

| LP(O) of NO2 | σ(O-H) of OH | 8.5 |

This table illustrates the type of data generated from an NBO analysis for hypothetical interactions and does not represent experimentally verified values.

Advanced Applications of 4 Hydroxy 3,5 Dinitrobenzenesulphonic Acid and Its Derivatives in Chemical Science

A Pivotal Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the benzene (B151609) ring of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid makes it a valuable precursor in the synthesis of a variety of complex organic structures.

Precursor for Dyes and Pigments with Enhanced Properties

This compound serves as a crucial building block in the production of azo dyes and pigments. The presence of the sulfonic acid group enhances the water solubility of the resulting dyes, a desirable property for their application in textile dyeing. The nitro groups, which are strong electron-withdrawing groups, can modulate the color of the dye and have been shown in related azo dye structures to influence properties such as lightfastness. While specific performance data for dyes derived directly from this sulfonic acid are not extensively detailed in publicly available literature, the general principles of azo dye chemistry suggest that its derivatives would exhibit a range of colors from yellow to red and orange. The diazotization of an aromatic amine followed by coupling with this compound would be the standard synthetic route. The resulting dyes are anticipated to have applications in coloring various materials, including textiles and plastics.

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The reactivity of the functional groups in this compound and its derivatives opens avenues for the synthesis of novel heterocyclic compounds. While direct synthetic routes starting from this specific sulfonic acid are not widely published, analogous dinitrophenolic compounds, such as 3,5-dinitrosalicylic acid, have been successfully used to create a variety of heterocyclic systems. For instance, the reaction of 3,5-dinitrosalicylic acid with thiosemicarbazide (B42300) leads to the formation of a thiadiazole derivative. This resulting heterocyclic compound can be further modified to produce other complex scaffolds like β-lactams, thiazolidinones, imidazolidines, tetrazoles, and oxazepines. These synthetic strategies suggest a high potential for this compound to serve as a precursor for a diverse range of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Expanding Frontiers in Materials Chemistry and Engineering

The unique chemical characteristics of this compound also lend themselves to applications in the development of new materials with specialized functions.

Development of Functional Monomers and Polymers

Phenolic compounds are a well-established class of monomers for the synthesis of various polymers, including polyesters and polycarbonates. The hydroxyl group of this compound can participate in polymerization reactions, such as polycondensation with diacyl chlorides, to form polyesters. The presence of the nitro and sulfonic acid groups on the polymer backbone would be expected to impart unique properties to the resulting material, such as altered solubility, thermal stability, and potential for further functionalization. While specific examples of polymers derived from this compound are not yet prominent in the literature, the fundamental principles of polymer chemistry support its potential as a functional monomer for creating specialty polymers.

Incorporation into Advanced Catalytic Materials and Systems

Benzenesulfonic acid and its functionalized derivatives are known to act as strong acid catalysts in a variety of organic reactions, including esterification and dehydration. The sulfonic acid group in this compound can provide catalytic activity. Furthermore, this compound can act as a ligand, coordinating with metal ions through its hydroxyl and sulfonic acid groups. Such metal complexes have the potential to be utilized as catalysts in various chemical transformations. The dinitro-substituted aromatic ring can also influence the electronic properties of the catalytic center, potentially enhancing its activity and selectivity.

A Valuable Reagent in Analytical and Biochemical Assays

The chemical properties of this compound and its close analogs make them suitable for use as reagents in various analytical and biochemical detection methods. For instance, a structurally similar compound, 3,5-dichloro-2-hydroxybenzenesulfonic acid, is a key component of a chromogenic system used in the direct enzymatic assay of uric acid in serum and urine. This assay relies on the formation of a colored product, allowing for the spectrophotometric quantification of the analyte.

Similarly, other dinitrophenolic compounds have been employed as chromogenic derivatizing reagents in colorimetric assays. For example, diazotized 4-amino-3,5-dinitrobenzoic acid is used for the determination of mefenamic acid. These examples strongly suggest the potential of this compound to be utilized in the development of new colorimetric and spectrophotometric methods for the detection and quantification of a variety of analytes. The presence of the nitro groups can contribute to the formation of highly colored azo dyes in coupling reactions, a principle often exploited in such assays.

Environmental Fate and Degradation Studies of 4 Hydroxy 3,5 Dinitrobenzenesulphonic Acid

Photodegradation Mechanisms and Kinetics in Aqueous Solutions

The photodegradation of nitroaromatic compounds like 4-Hydroxy-3,5-dinitrobenzenesulphonic acid in aqueous environments is often an inefficient process when initiated by direct photolysis (the absorption of light by the compound itself). researchgate.netbohrium.com However, the process can be significantly accelerated by the presence of substances that generate highly reactive species, particularly hydroxyl radicals (•OH). researchgate.netnih.gov

The primary mechanism for the indirect photodegradation of many nitroaromatic compounds involves the generation of these hydroxyl radicals, which are powerful, non-selective oxidizing agents. researchgate.netmdpi.com One common method to generate •OH radicals is the UV/H₂O₂ process, where hydrogen peroxide is photolyzed by UV light to produce •OH. bohrium.comnih.gov These radicals can then attack the aromatic ring of the this compound molecule.

The degradation kinetics for similar nitroaromatic compounds often follow pseudo-first-order kinetics in the initial stages. nih.gov The rate of degradation is influenced by several factors, including the initial concentration of the pollutant, the concentration of the oxidizing agent (like H₂O₂), the intensity of the light source, and the pH of the solution. bohrium.commdpi.com For the degradation of a related compound, 4-chloro-3,5-dinitrobenzoic acid (CDNBA), studies have shown that an optimal concentration of H₂O₂ can be determined to achieve the fastest degradation rate. bohrium.com The quantum yield, a measure of the efficiency of a photochemical process, for the decay of nitrophenols has been estimated to be in the range of 0.31 to 0.54. nih.gov

Table 1: Factors Influencing Photodegradation Kinetics

| Parameter | Effect on Degradation Rate |

|---|---|

| Light Intensity | Rate generally increases with light intensity, though it can become independent at very high intensities. mdpi.com |

| Pollutant Concentration | The effect can vary; high concentrations may lead to the formation of multiple adsorbed layers, potentially slowing the rate. mdpi.com |

| pH | Influences the surface charge of catalysts (in photocatalysis) and the stability of reactants, thereby affecting reaction rates. mdpi.com |

| Oxidant (e.g., H₂O₂) Concentration | An optimal concentration often exists; too little limits the generation of radicals, while too much can lead to scavenging effects. bohrium.com |

Biodegradation Pathways and Microbial Transformation of Nitroaromatic Sulfonates

Nitroaromatic compounds are known for their resistance to biodegradation, largely due to the electron-withdrawing nature of the nitro groups. researchgate.net However, various microorganisms have demonstrated the ability to transform these compounds under specific environmental conditions. nih.govosti.govnih.govusgs.gov

The most common microbial transformation pathway for nitroaromatics, including sulfonated derivatives, is the reduction of the nitro groups (–NO₂) to amino groups (–NH₂). researchgate.netnih.gov This reduction can be carried out by a diverse range of anaerobic and facultative anaerobic bacteria, such as sulfate-reducing bacteria (e.g., Desulfovibrio sp.) and clostridia. researchgate.netnih.gov These microorganisms utilize the nitroaromatic compound as an electron acceptor. The process typically occurs sequentially, reducing one nitro group at a time.

Studies on various mono- and dinitroaromatic compounds have shown that they can be completely transformed into their corresponding amino derivatives by bacterial strains. researchgate.netnih.gov For instance, microorganisms indigenous to munitions-contaminated soils and aquifers have been shown to transform 2,4,dinitrotoluene (DNT) into amino-nitro intermediates. usgs.gov The rate of this nitroreduction is dependent on factors such as the availability of electron donors (with molecular hydrogen being highly effective) and the density of the microbial population. researchgate.netnih.gov While the initial reduction of the nitro groups is a crucial first step, the subsequent cleavage of the aromatic ring and complete mineralization to CO₂ can be more challenging and may require a consortium of different microbial species. usgs.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade persistent organic pollutants through the action of highly reactive oxygen species, primarily the hydroxyl radical (•OH). researchgate.netmdpi.com These processes are particularly effective for treating water contaminated with recalcitrant compounds like this compound. mdpi.comresearchgate.net

Heterogeneous photocatalysis using semiconductor materials is a prominent AOP. mdpi.com When a semiconductor, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is illuminated with light of sufficient energy (equal to or greater than its bandgap), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. researchgate.netmdpi.com

These charge carriers can then initiate redox reactions on the catalyst's surface. The photogenerated holes are strong oxidizing agents that can react with water or hydroxide (B78521) ions to produce hydroxyl radicals. The electrons can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can also contribute to the degradation process. utwente.nl These highly reactive radicals then attack the this compound molecules adsorbed on the semiconductor surface, leading to their degradation and eventual mineralization. researchgate.net The efficiency of photocatalytic degradation is dependent on parameters like catalyst type and loading, pH, light intensity, and the presence of other substances in the water. mdpi.com

Fenton and Fenton-like processes are effective AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺ or Fe³⁺) to generate hydroxyl radicals. researchgate.netmdpi.com The classic Fenton reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This process is highly effective in acidic conditions (typically pH 3-5). mdpi.com The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net These processes have demonstrated high efficiency in the degradation and mineralization of a wide range of aromatic pollutants. researchgate.netresearchgate.net

Ozonation is another powerful AOP. researchgate.net Ozone (O₃) can react directly with organic molecules, particularly at sites with high electron density like activated aromatic rings. mdpi.com However, the degradation process can be significantly enhanced by combining ozone with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂). These combinations promote the decomposition of ozone into hydroxyl radicals, leading to faster and more complete mineralization of the target compound. mdpi.comresearchgate.net

Identification of Degradation Intermediates and Reaction Byproducts

The degradation of this compound through various AOPs results in the formation of several intermediate compounds before complete mineralization to carbon dioxide, water, and inorganic ions.

During photodegradation processes involving hydroxyl radicals, the initial attack is typically on the aromatic ring. nih.gov This can lead to hydroxylation of the ring and eventual ring-opening. The degradation of the substituent groups also occurs. The nitro groups can be replaced by hydroxyl groups or reduced to amino groups. The sulphonic acid group is ultimately oxidized to inorganic sulfate (B86663) (SO₄²⁻). Similarly, the nitrogen from the nitro groups is converted into nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions. bohrium.com

Studies on the photodegradation of nitrobenzene (B124822) and nitrophenols identified intermediates such as nitrocatechol, nitrohydroquinone, and eventually simpler organic acids like oxalic acid, formic acid, and maleic acid before complete mineralization. nih.gov For the related 4-chloro-3,5-dinitrobenzoic acid, chloride ions were released at the same rate as the parent compound disappeared, while nitrate formation was slightly delayed. bohrium.com

Table 2: Potential Degradation Intermediates and Final Products

| Process | Potential Intermediates | Final Mineralized Products |

|---|---|---|

| Photodegradation / AOPs | Hydroxylated dinitrobenzenesulphonic acids, Aminonitrobenzenesulphonic acids, Dihydroxybenzenesulphonic acids, Phenolic compounds, Aliphatic carboxylic acids (e.g., oxalic acid, formic acid) nih.govunito.it | CO₂, H₂O, SO₄²⁻, NO₃⁻, NO₂⁻ bohrium.com |

| Biodegradation | 4-Hydroxy-3-amino-5-nitrobenzenesulphonic acid, 4-Hydroxy-3,5-diaminobenzenesulphonic acid researchgate.netnih.gov | Potentially CO₂, H₂O, SO₄²⁻, NH₄⁺ (if complete mineralization occurs) |

Assessment of Environmental Persistence and Transformation in Various Media

The environmental persistence of this compound is determined by its resistance to natural degradation processes. up.pt As a nitroaromatic sulphonate, it is expected to be relatively persistent in the environment, particularly in the absence of significant microbial activity or sunlight. up.pt

In Aqueous Media: In surface waters exposed to sunlight, photodegradation can be a significant transformation pathway, especially in the presence of photosensitizing substances like dissolved organic matter that can generate reactive oxygen species. bohrium.com Its high water solubility suggests it will be mobile in aquatic systems and could potentially leach into groundwater.

In Soil and Sediment: In anaerobic soil or sediment environments, microbial reduction of the nitro groups is a likely transformation process. nih.govusgs.gov The resulting amino compounds may have different mobility and toxicity characteristics. The persistence will be higher in sterile or low-activity microbial environments.

Transformation: The primary transformation pathways are photodegradation in sunlit waters and microbial reduction in anaerobic environments. Complete mineralization through natural processes is likely to be slow. Advanced Oxidation Processes represent an engineered approach to accelerate this transformation significantly. mdpi.com The ultimate fate involves the breakdown of the aromatic structure and the conversion of its constituent elements into simple inorganic forms. researchgate.net

Table 3: Summary of Environmental Fate

| Environmental Compartment | Dominant Process | Expected Persistence |

|---|---|---|

| Sunlit Surface Water | Indirect Photodegradation | Moderate |

| Groundwater | Limited Degradation | High |

| Anaerobic Soil/Sediment | Microbial Nitroreduction | Moderate to High |

| Aerobic Soil | Limited Biodegradation | High |

Future Research Directions and Emerging Opportunities for 4 Hydroxy 3,5 Dinitrobenzenesulphonic Acid Research

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis

The synthesis of aromatic nitro compounds, traditionally conducted in batch reactors, is often challenged by issues of safety, selectivity, and scalability due to the highly exothermic nature of nitration reactions. rsc.orgacs.org The adoption of continuous flow chemistry and microreactor technology presents a promising alternative for the synthesis of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid, offering significant improvements in process control and safety. rsc.orgresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, facilitate superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways, a common hazard in nitration processes. rug.nlresearchgate.net This enhanced control can lead to higher selectivity, reducing the formation of unwanted byproducts such as ortho- and para-dinitrobenzene isomers. acs.org Studies on the continuous-flow nitration of nitrobenzene (B124822) have demonstrated a significant reduction in hazardous byproducts compared to traditional batch processes. acs.org Furthermore, flow chemistry enables the safe handling of potentially hazardous reagents and intermediates, as only small volumes are reacting at any given time. beilstein-journals.org

The transition from batch to continuous flow processes can also lead to substantial increases in space-time yield, as demonstrated in the synthesis of m-dinitrobenzene where the microreactor was 800 times more efficient than the batch reactor. researchgate.netglobalauthorid.com This technology is applicable to a variety of mononitro and dinitro compounds and has been successfully scaled up for industrial production. rsc.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Nitration for Aromatic Compounds

| Feature | Batch Reactor | Continuous Flow Microreactor |

| Safety | Higher risk of thermal runaway and explosions. rsc.org | Enhanced safety due to superior heat dissipation and small reaction volumes. researchgate.net |

| Selectivity | Often lower, leading to a mixture of isomers and byproducts. acs.org | Higher selectivity due to precise control of reaction parameters. acs.orgresearchgate.net |

| Reaction Time | Typically several hours. rug.nl | Significantly reduced, often to minutes. researchgate.net |

| Scalability | Scaling up can be challenging and increase safety risks. | More straightforward and safer to scale up by numbering up reactors. rsc.org |

| Process Control | Difficult to maintain uniform temperature and concentration. | Precise control over temperature, pressure, and residence time. rug.nl |

Development of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound can be achieved through the implementation of advanced in situ spectroscopic techniques. Real-time monitoring of chemical transformations provides invaluable data for process optimization, ensuring product quality and consistency. nih.gov

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring nitration reactions. researchgate.net These methods can track the consumption of reactants and the formation of products and intermediates by identifying their characteristic vibrational frequencies. For instance, the nitration of tyrosine residues in peptides has been successfully monitored using Surface-Enhanced Raman Spectroscopy (SERS), which can detect the formation of 3-nitro-L-tyrosine at very low concentrations. nih.gov

Integrating these spectroscopic probes into a continuous flow reactor setup allows for dynamic assessment of the reaction progress. rsc.org This real-time feedback can be used to optimize reaction conditions, such as temperature, flow rate, and reagent stoichiometry, to maximize yield and selectivity. Furthermore, in situ spectroscopy can help elucidate complex reaction pathways and identify transient intermediates, contributing to a more fundamental understanding of the nitration and sulfonation processes. nih.gov

Synergistic Combination of Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research and development related to this compound. Density Functional Theory (DFT) calculations, for example, can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, complementing and guiding experimental work. unpatti.ac.idnih.gov

Computational modeling can be employed to predict the most stable conformations of the molecule, calculate its vibrational frequencies to aid in the interpretation of IR and Raman spectra, and determine its HOMO-LUMO energy levels to understand its electronic transitions. researchgate.netnih.gov DFT studies on nitrobenzene and its derivatives have successfully correlated calculated structural parameters with experimental data. unpatti.ac.id Such calculations can also be used to model the reaction mechanism of nitration and sulfonation, helping to identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics. masterorganicchemistry.com

This synergistic approach allows for a more rational design of experiments. For instance, computational screening of different reaction conditions or catalysts can help identify the most promising candidates for experimental validation. nih.gov Similarly, experimental findings can be used to refine and validate computational models, leading to more accurate predictions. The combination of DFT calculations with molecular docking simulations and ADMET predictions has proven effective in evaluating the potential of various chemical compounds in medicinal chemistry. scirp.org

Table 2: Synergistic Experimental and Computational Approaches

| Research Area | Experimental Techniques | Computational Methods |

| Structural Analysis | X-ray Crystallography, NMR Spectroscopy | Density Functional Theory (DFT) Geometry Optimization |

| Spectroscopic Characterization | FTIR, FT-Raman, UV-Vis Spectroscopy | DFT Frequency and Electronic Transition Calculations researchgate.net |

| Reaction Mechanism & Kinetics | In Situ Spectroscopy, Kinetic Studies | Transition State Searching, Activation Energy Calculations masterorganicchemistry.com |

| Reactivity Prediction | Synthesis and Reactivity Screening | Molecular Electrostatic Potential (MEP) Maps, Frontier Molecular Orbital (FMO) Analysis nih.gov |

| Material Properties | Polymer Synthesis and Characterization | Molecular Dynamics (MD) Simulations, QSAR Modeling nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Catalytic Phenomena

Future research should also focus on exploring the untapped reactivity of this compound beyond its traditional role as a synthetic intermediate. The presence of multiple functional groups—hydroxyl, nitro, and sulphonic acid—on the aromatic ring suggests a rich and varied chemistry waiting to be discovered.

One area of interest is the selective transformation of the nitro groups. While the reduction of nitro compounds to amines is a well-established transformation, achieving selective reduction of one nitro group in the presence of another remains a synthetic challenge. beilstein-journals.orgnih.gov The development of novel catalytic systems, potentially using gold or silver nanoparticles which have shown excellent catalytic activity in the reduction of dinitrophenols, could enable the synthesis of a new range of derivatives with unique properties. researchgate.net

Furthermore, the potential of this compound and its derivatives to act as catalysts themselves is an intriguing avenue for exploration. The acidic nature of the sulphonic acid group, combined with the electron-withdrawing properties of the nitro groups, could make these compounds suitable as catalysts for various organic transformations. The use of Brønsted acidic ionic liquids for the nitration of phenols demonstrates the potential of tailored acidic compounds in catalysis. sharif.edu

Design and Synthesis of Next-Generation Functional Materials Incorporating the this compound Moiety

The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of novel functional materials. researchgate.net The phenolic hydroxyl group, the acidic sulphonic acid group, and the redox-active nitro groups can impart specific properties to polymers and other materials when this moiety is incorporated into their structure.

One promising direction is the development of pH-responsive polymers. rsc.org The sulphonic acid group is strongly acidic and will be deprotonated over a wide pH range, while the phenolic hydroxyl group has a higher pKa. This differential acidity could be exploited to create polymers that exhibit conformational changes or solubility switches in response to specific pH triggers.

The electron-deficient nature of the dinitrated aromatic ring also suggests potential applications in electronic materials. Quinoidal molecules, which are π-conjugated systems with strong electron-accepting properties, are emerging as important materials for optoelectronic applications. mdpi.com By incorporating the this compound moiety into larger π-conjugated systems, it may be possible to tune their electronic properties and create new materials for use in sensors, organic electronics, and energy storage devices. The intrinsic properties of phenolic compounds, such as metal chelation and redox potentials, further expand the potential applications of materials derived from them into areas ranging from catalysis to biomedicine. researchgate.net

Q & A

Q. What are the critical steps for synthesizing 4-Hydroxy-3,5-dinitrobenzenesulphonic acid with high purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential nitration and sulfonation of a phenolic precursor. To minimize byproducts (e.g., over-nitration or isomer formation):

- Use controlled temperature (0–5°C) during nitration to prevent thermal degradation.

- Optimize stoichiometry of nitric acid and sulfuric acid to favor selective nitration at the 3,5-positions.

- Purify intermediates via recrystallization in ethanol/water mixtures to remove unreacted precursors .

- Monitor reaction progress using TLC or HPLC, referencing methods for analogous sulfonated aromatics (e.g., 3,5-dichlorobenzenesulfonic acid purification protocols) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns using H and C NMR. Nitro and sulfonic groups deshield aromatic protons, with coupling constants indicating para/ortho arrangements .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards, as applied in phenolic acid analysis (e.g., 4-hydroxybenzoic acid) .

- Elemental Analysis : Validate empirical formula by matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance).

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12). Nitro groups may hydrolyze under alkaline conditions (pH >10), requiring neutral storage .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., nitroaromatics often degrade >200°C). Store at 4°C in amber vials to prevent photodegradation, as recommended for nitrosated sulfonates .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential irritancy (refer to SDS for 3,5-dinitrobenzenesulfonic acid) .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels, following EPA guidelines for nitroaromatics .

Advanced Research Questions

Q. How can reaction mechanisms for nitration and sulfonation be elucidated to improve yield and selectivity?

- Methodological Answer :

- Perform isotopic labeling (e.g., N-nitric acid) and track nitro group incorporation via mass spectrometry .

- Computational modeling (DFT) predicts electrophilic substitution sites, validated by comparing experimental vs. theoretical C NMR shifts .

Q. What advanced chromatographic methods resolve co-eluting byproducts in synthesis mixtures?

- Methodological Answer :

- Employ UPLC with a HILIC column for polar nitro/sulfonate derivatives, using acetonitrile/ammonium formate gradients.

- Couple with high-resolution MS (Q-TOF) to distinguish isomers (e.g., 3,5- vs. 2,6-dinitro regioisomers), as applied in dibenzothiophene analysis .

Q. How do substituent electronic effects (nitro, sulfonic) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Use Hammett plots to correlate substituent σ values with reaction rates. Nitro groups (-I, -M) deactivate the ring, while sulfonic acid (-I) further reduces electron density, favoring SNAr at activated positions .

- Compare reactivity with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate electronic vs. steric contributions .